molecular formula C14H25NO3 B2359468 tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate CAS No. 2241139-49-9

tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate

Cat. No.: B2359468
CAS No.: 2241139-49-9
M. Wt: 255.358
InChI Key: MPBUXFWJDAZOED-UHFFFAOYSA-N
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Description

tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group of an isoindole derivative, followed by the introduction of the tert-butyl ester group. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the isoindole core or the ester group.

    Substitution: The tert-butyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The isoindole core can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate: shares similarities with other isoindole derivatives, such as:

Uniqueness

The uniqueness of tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric protection, while the hydroxymethyl group enhances its reactivity and potential for hydrogen bonding.

Properties

IUPAC Name

tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-11-6-4-5-7-14(11,9-15)10-16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBUXFWJDAZOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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